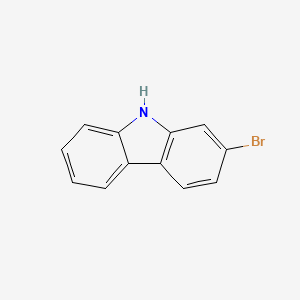

2-Bromo-9H-carbazole

Description

Properties

IUPAC Name |

2-bromo-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRGCJBBXGNEGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507884 | |

| Record name | 2-Bromo-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3652-90-2 | |

| Record name | 2-Bromocarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3652-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-9H-carbazole, a key intermediate in the development of pharmaceuticals and organic electronic materials.[1][2] This document details established synthetic protocols, purification methods, and a full spectroscopic and physical characterization of the target compound.

Introduction

This compound (CAS No. 3652-90-2) is a versatile heterocyclic compound widely employed in organic synthesis.[3][4] Its rigid carbazole core provides a platform for the construction of complex molecular architectures, while the bromine atom at the 2-position serves as a convenient handle for further functionalization through various cross-coupling reactions. Consequently, this compound is a valuable building block in the synthesis of biologically active molecules and materials for organic electronics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈BrN | [3][4] |

| Molecular Weight | 246.11 g/mol | [4][5] |

| Melting Point | 255 °C | [2] |

| Appearance | Off-white to beige powder | [2] |

| CAS Number | 3652-90-2 | [3][4] |

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are detailed below. The choice of method may depend on the availability of starting materials, desired scale, and tolerance to specific reagents.

Method 1: Direct Bromination of 9H-Carbazole

This method involves the electrophilic aromatic substitution of 9H-carbazole using N-bromosuccinimide (NBS) as the brominating agent. This is a common and direct approach to introduce a bromine atom onto the carbazole ring.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 9H-carbazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-water. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield pure this compound as an off-white to beige solid.

Caption: Synthesis of this compound via direct bromination.

Method 2: Multi-step Synthesis via Suzuki Coupling and Cadogan Cyclization

This alternative route involves the construction of the carbazole ring system from simpler precursors. It offers greater control over the substitution pattern but requires multiple steps.

Experimental Protocol:

Step 1: Suzuki Coupling

-

Reaction Setup: To a degassed mixture of o-iodonitrobenzene (1 equivalent), 4-bromophenylboronic acid (1.1 equivalents), and a suitable base such as potassium carbonate in a solvent system like DME/water, add a palladium catalyst, for example, Pd(PPh₃)₄.

-

Reaction: Heat the mixture to reflux for several hours until the starting materials are consumed (monitored by TLC).

-

Work-up and Purification: After cooling, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain 4-bromo-2'-nitrobiphenyl.

Step 2: Cadogan Cyclization

-

Reaction Setup: Heat a solution of 4-bromo-2'-nitrobiphenyl in a high-boiling solvent such as o-dichlorobenzene with a reducing agent like triphenylphosphine.

-

Reaction: The reaction is typically carried out at elevated temperatures to facilitate the reductive cyclization.

-

Work-up and Purification: After the reaction is complete, cool the mixture and purify by column chromatography to yield this compound.

Caption: Multi-step synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are routinely employed.

References

An In-depth Technical Guide to 2-Bromo-9H-carbazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-9H-carbazole is a halogenated aromatic heterocyclic compound that has garnered significant interest in the fields of materials science and medicinal chemistry. As a derivative of carbazole, a scaffold known for its robust chemical and thermal stability and favorable electronic properties, this compound serves as a critical building block in the synthesis of a wide array of functional organic molecules.[1] Its utility stems from the presence of a reactive bromine atom, which allows for facile modification through various cross-coupling reactions, and the carbazole core, which imparts desirable photophysical and biological characteristics.

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for synthesis and purification, and key applications of this compound. It is intended to be a valuable resource for researchers and professionals engaged in the development of novel organic electronics and therapeutic agents.

Physical and Chemical Properties

This compound is typically an off-white to beige crystalline solid that is stable under standard laboratory conditions.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 3652-90-2 | [3] |

| Molecular Formula | C₁₂H₈BrN | [3] |

| Molecular Weight | 246.11 g/mol | |

| Appearance | Off-white to beige powder/crystals | [2] |

| Melting Point | 250-255 °C | [2] |

| Boiling Point | 409 °C at 1 atm | [2] |

| Purity | Typically >98% | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Bromocarbazole, 2-Bromo-9-azafluorene | [4] |

| Chemical Stability | Stable under recommended storage conditions | [2] |

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are detailed below: a multi-step synthesis involving Suzuki coupling followed by Cadogan cyclization, and a direct electrophilic bromination of 9H-carbazole.

Method 1: Suzuki Coupling and Cadogan Cyclization

This method, adapted from patent literature, involves the synthesis of a 4-bromo-2-nitrobiphenyl intermediate, which is then cyclized to form the carbazole ring.[5]

-

Step 1: Synthesis of 4-Bromo-2-nitrobiphenyl

-

To a solution of o-iodonitrobenzene (37.84 mmol) and 4-bromophenylboronic acid (37.84 mmol) in a 3:2 mixture of DME/water (190 mL), add potassium carbonate (151.36 mmol).

-

Degas the mixture thoroughly.

-

Under a nitrogen atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.38 mmol).

-

Reflux the reaction mixture for 6 hours.

-

Cool the mixture to room temperature (20-25 °C) and separate the phases.

-

Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel using a 5% ethyl acetate/hexane eluent to yield 4-bromo-2-nitrobiphenyl.

-

-

Step 2: Cadogan Reductive Cyclization to this compound

-

In a reaction flask under a nitrogen atmosphere, combine 4-bromo-2-nitrobiphenyl (35.4 mmol), triethyl phosphite (30 mL), and o-dichlorobenzene (120 mL).

-

Heat the mixture to 150-160 °C and stir for 15-25 hours.

-

Remove the solvent by vacuum distillation.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Purify the crude product by flash column chromatography on silica gel using a 15-30% ethyl acetate/hexane eluent to afford this compound as a pale solid.

-

Method 2: Direct Electrophilic Bromination

This method involves the direct bromination of the carbazole core using N-bromosuccinimide (NBS) as the brominating agent.[6]

-

Dissolve 9H-carbazole in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetic acid.

-

Add N-bromosuccinimide (NBS) (1.0 to 1.1 equivalents) to the solution portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane, and wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Purification

The primary method for purifying this compound is column chromatography on silica gel.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pour the slurry into a chromatography column to pack it.

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

Spectroscopic and Analytical Data

While publicly available spectra for this compound are limited, the expected analytical data can be inferred from the known spectra of carbazole and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The introduction of the bromine atom at the 2-position will break the symmetry of the carbazole ring, resulting in a more complex splitting pattern compared to the parent carbazole. The proton on the nitrogen (N-H) is expected to appear as a broad singlet at a downfield chemical shift (δ > 10 ppm in DMSO-d₆).[7]

-

¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the aromatic carbons. The carbon atom directly attached to the bromine (C-2) will be shifted to a higher field (lower ppm value) due to the heavy atom effect, while adjacent carbons may be deshielded. The typical chemical shifts for carbazole carbons are in the range of δ 110-140 ppm.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands similar to those of carbazole, with some shifts due to the bromine substituent.

| Wavenumber (cm⁻¹) | Assignment |

| ~3410 | N-H stretching |

| ~3050 | Aromatic C-H stretching |

| 1600-1450 | Aromatic C=C stretching |

| ~1327 | Aromatic C-N stretching |

| ~750 | C-H out-of-plane bending |

| 700-500 | C-Br stretching |

Data based on the spectrum of the parent carbazole and general FTIR correlation tables.[9]

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. The molecular ion peaks [M]⁺ and [M+2]⁺ will be observed at m/z 245 and 247, respectively.

Applications and Logical Relationships

This compound is a versatile intermediate with significant applications in both materials science and drug discovery.

Organic Electronics

Due to the excellent hole-transporting properties and thermal stability of the carbazole core, this compound is extensively used in the synthesis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells.[2][10] The bromo-functionality allows for the facile introduction of various aromatic and heterocyclic moieties via cross-coupling reactions to tune the electronic and photophysical properties of the final materials.

Drug Development

The carbazole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[11] Brominated carbazoles have recently been identified as a novel scaffold for antibiotic adjuvants, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[11][12] These compounds potentiate the activity of β-lactam antibiotics by dampening the transcription of key resistance genes.[11] Studies suggest this may occur through the modulation of signaling pathways such as the one involving the serine/threonine kinase Stk1 and phosphatase Stp1, which regulate cell wall biosynthesis and antibiotic resistance.[13]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value chemical intermediate with significant potential in both materials science and drug discovery. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an attractive starting material for the synthesis of complex organic molecules. The experimental protocols and analytical data provided in this guide offer a foundational resource for researchers looking to incorporate this compound into their synthetic and developmental workflows. As research into organic electronics and novel therapeutics continues to advance, the importance of key building blocks like this compound is set to grow.

References

- 1. researchgate.net [researchgate.net]

- 2. ossila.com [ossila.com]

- 3. This compound | C12H8BrN | CID 12717089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104211634A - Synthetic method of 2-bromocarbazole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Carbazole(86-74-8) 1H NMR [m.chemicalbook.com]

- 8. Carbazole(86-74-8) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Brominated Carbazole with Antibiotic Adjuvant Activity Displays Pleiotropic Effects in MRSA’s Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-9H-carbazole, a key intermediate in the fields of organic electronics and medicinal chemistry. This document details its chemical identity, physical properties, synthesis, and common applications, with a focus on experimental protocols and structured data for easy reference.

Chemical Identity and Properties

This compound is a halogenated derivative of carbazole, an aromatic heterocyclic compound. The presence of the bromine atom at the 2-position makes it a versatile precursor for further chemical modifications, particularly through cross-coupling reactions.

IUPAC Name: this compound[1][2]

CAS Number: 3652-90-2[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. Solubility data in common organic solvents is not extensively reported in the literature.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈BrN | [3] |

| Molecular Weight | 246.11 g/mol | [2] |

| Appearance | Off-white to beige powder/crystals | [4] |

| Melting Point | 250-254 °C | [4] |

| Boiling Point | 409 °C at 1 atm | [4] |

| Purity | Typically >98% | [2] |

| Solubility | Slightly soluble in water.[5] Solubility in other solvents is not well documented. | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through the direct bromination of 9H-carbazole. One common method involves the use of N-Bromosuccinimide (NBS) as the brominating agent.

Experimental Protocol: Bromination of 9H-carbazole

This protocol is a representative method for the synthesis of bromocarbazoles and can be adapted for the specific synthesis of the 2-bromo isomer.

Materials:

-

9H-carbazole

-

N-Bromosuccinimide (NBS)

-

Toluene

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

-

Magnetic stirrer

-

Glass pressure tube (35 mL)

Procedure:

-

In a 35 mL glass pressure tube, combine 9H-carbazole (0.2 mmol, 33.4 mg), N-Bromosuccinimide (0.22 mmol, 39.2 mg), and a magnetic stirrer.

-

Add toluene (10 mL) to the tube.

-

Seal the pressure tube and allow the reaction to stir at room temperature for 30 minutes.

-

Upon completion of the reaction, add 10 mL of water to the reaction mixture.

-

Extract the product with 30 mL of dichloromethane.

-

Collect the organic phase and dry it over anhydrous sodium sulfate.

-

The resulting solution can be analyzed by gas chromatography to determine the yield of this compound.

Purification:

The crude product can be purified by recrystallization.[6][7] A common solvent system for the recrystallization of carbazole derivatives is a mixture of n-hexane and ethyl acetate.[8]

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add n-hexane until the solution becomes cloudy.

-

Gently heat the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum.

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[9]

Suzuki-Miyaura Coupling Reactions

The bromine atom on the carbazole core serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura coupling reactions. This allows for the introduction of various aryl and heteroaryl substituents, leading to the synthesis of a wide range of functionalized carbazole derivatives for applications in organic electronics and medicinal chemistry.

Synthesis of OLED Materials

Carbazole derivatives are widely used in Organic Light-Emitting Diodes (OLEDs) due to their excellent charge transport properties and high thermal stability.[3] this compound is a key intermediate in the synthesis of hole-transporting and emissive materials for OLEDs. For instance, a deep blue fluorescent material, PyEtCz, is derived from this compound and has shown promising device performance.[3]

Performance Data for a PyEtCz-based OLED: [3]

| Parameter | Value |

| Maximum Luminance | 6573 cd m⁻² |

| Maximum Luminance Efficiency | 3.24 cd A⁻¹ |

| CIE Coordinates | (0.15, 0.10) |

| Fluorescent Quantum Yield | 75% |

Experimental Workflow and Reaction Pathway

The following diagrams illustrate the synthesis of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction.

References

- 1. This compound | C12H8BrN | CID 12717089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3652-90-2 [sigmaaldrich.com]

- 3. ossila.com [ossila.com]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. Purification [chem.rochester.edu]

- 9. nbinno.com [nbinno.com]

Spectroscopic Profile of 2-Bromo-9H-carbazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-9H-carbazole, a key intermediate in the development of pharmaceuticals and advanced organic electronic materials. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed spectroscopic information and the methodologies for its acquisition.

Summary of Spectroscopic Data

The structural integrity and purity of this compound are confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.

Table 1: Nuclear Magnetic Resonance (NMR) Data of this compound

| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 101 MHz) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 11.54 (s, 1H, NH) | 140.7 (C) |

| 8.28 (d, J = 1.7 Hz, 1H) | 138.8 (C) |

| 8.16 (d, J = 7.8 Hz, 1H) | 126.9 (CH) |

| 7.61 (d, J = 8.1 Hz, 1H) | 123.1 (CH) |

| 7.48 (ddd, J = 8.2, 7.1, 1.2 Hz, 1H) | 121.7 (CH) |

| 7.40 (dd, J = 8.5, 1.8 Hz, 1H) | 120.7 (C) |

| 7.23 (ddd, J = 8.0, 7.1, 1.0 Hz, 1H) | 120.0 (CH) |

| 7.18 (d, J = 8.5 Hz, 1H) | 119.3 (CH) |

| 112.8 (C) | |

| 112.3 (CH) | |

| 111.4 (CH) |

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data of this compound

| IR (KBr, cm⁻¹) | Mass Spectrometry |

| Wavenumber (cm⁻¹) | m/z |

| 3415 (N-H stretching) | 247.0 [M+H]⁺ |

| 3050 (Ar-H stretching) | 245.0 [M-H]⁻ |

| 1600, 1480, 1450 (C=C aromatic stretching) | Exact Mass: 244.9840 |

| 1330 (C-N stretching) | Molecular Weight: 246.11 |

| 800 (C-H out-of-plane bending) | |

| 650 (C-Br stretching) |

Experimental Protocols

The acquisition of the spectroscopic data presented above follows standardized laboratory procedures to ensure accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. Spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, the spectral width is set to encompass the aromatic and amine proton signals. For ¹³C NMR, a proton-decoupled pulse sequence is utilized with a spectral width typically from 0 to 150 ppm. The chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid this compound is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source. A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile and introduced into the instrument. The analysis is performed in both positive and negative ion modes to determine the mass-to-charge ratio (m/z) of the molecular ions. High-resolution mass spectrometry (HRMS) is used to determine the exact mass.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound is outlined in the following diagram.

An In-depth Technical Guide to the Solubility of 2-Bromo-9H-carbazole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-9H-carbazole, a crucial intermediate in organic synthesis, particularly for pharmaceutical and materials science applications.[1][2] Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicted solubility trends based on the molecule's structure, and outlines a detailed experimental protocol for determining its solubility in various common organic solvents.

Introduction to this compound

This compound (CAS No: 3652-90-2) is a solid, appearing as an off-white to beige powder or crystals.[3][4] It possesses a melting point in the range of 250-254 °C.[3] The molecular structure, consisting of a carbazole core with a bromine substituent, renders it a key building block in the synthesis of a variety of functional molecules, including those used in organic light-emitting diodes (OLEDs) and as pharmaceutical intermediates.[1][5] Understanding its solubility is paramount for designing synthetic routes, purification processes, and formulation strategies.

Predicted Solubility Profile

Based on the fundamental principle of "like dissolves like," the solubility of a compound is primarily dictated by its polarity and the polarity of the solvent. This compound is a predominantly non-polar molecule due to its large aromatic carbazole core. The presence of the bromine atom introduces some polarity, but the overall character remains hydrophobic.

Therefore, it is anticipated that this compound will exhibit higher solubility in non-polar and moderately polar organic solvents, and poor solubility in highly polar solvents like water. A safety data sheet for the compound explicitly states that its solubility in water is "Not known".[3] For a similar compound, 2-methyl-9H-carbazole, it is noted to be insoluble in water but soluble in non-polar organic solvents such as toluene, chloroform, and dimethyl sulfoxide (DMSO).[6]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Benzene, Xylene | High | The aromatic rings of the solvent can engage in favorable π-π stacking interactions with the carbazole core. |

| Halogenated | Dichloromethane, Chloroform | High | These solvents have a polarity that is compatible with the overall non-polar nature of this compound. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | Ethers are relatively non-polar and can solvate the molecule effectively. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | These are polar aprotic solvents and may show some solvating power due to dipole-dipole interactions. |

| Esters | Ethyl acetate | Moderate | Similar to ketones, esters are polar aprotic solvents that may offer moderate solubility. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The polarity of alcohols, especially shorter-chain ones, is relatively high, which may limit the solubility of the non-polar carbazole derivative. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low (in Water), Moderate to High (in DMSO) | The high polarity and hydrogen-bonding nature of water make it a poor solvent for this hydrophobic molecule. DMSO, while polar, is an excellent solvent for a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a well-defined experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a liquid.[7]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Methodological Steps

-

Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial containing a precise volume of the chosen organic solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method.

-

HPLC: Develop a method with a suitable stationary phase (e.g., C18 column) and mobile phase. Create a calibration curve by injecting known concentrations of this compound.

-

UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. Prepare a series of standard solutions of known concentrations to generate a Beer-Lambert calibration curve.

-

-

Calculation: Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L.

Conclusion

References

An In-depth Technical Guide on the Crystal Structure of Brominated Carbazole Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the structural and synthetic aspects of brominated carbazole derivatives. While the specific crystal structure of 2-Bromo-9H-carbazole is not publicly available in crystallographic databases, this document presents a comprehensive analysis of the closely related compound, 3-bromo-9-ethyl-9H-carbazole, as a representative case study. The synthesis and key applications of this compound are also discussed.

Introduction to this compound

This compound is a halogenated derivative of carbazole, a heterocyclic aromatic compound with significant applications in materials science and medicinal chemistry. The presence of the bromine atom and the reactive N-H group makes it a versatile intermediate for the synthesis of more complex molecules.[1] These derivatives are explored for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics, and as pharmacological agents.[1]

Synthesis of this compound and its Derivatives

Several synthetic routes to 2-bromocarbazole and its N-substituted derivatives have been reported. One common method involves the electrophilic bromination of a carbazole precursor. For instance, the synthesis of 2-bromo-9-phenyl-9H-carbazole can be achieved through the condensation reaction of 2-bromocarbazole and phenylhydrazine.[2] Another approach involves a Suzuki coupling reaction followed by a Cadogan cyclization. This method starts with o-iodonitrobenzene and 4-bromophenylboronic acid to form 4-bromo-2-nitrobiphenyl, which is then cyclized to yield 2-bromocarbazole.

Case Study: Crystal Structure of 3-bromo-9-ethyl-9H-carbazole

As the crystal structure for this compound is not available, we present a detailed analysis of 3-bromo-9-ethyl-9H-carbazole. The study of its crystal structure provides valuable insights into the molecular geometry, packing, and intermolecular interactions that can be expected in similar brominated carbazole systems.

The tricyclic ring system of 3-bromo-9-ethyl-9H-carbazole is nearly planar.[3][4][5][6] In the crystal, molecules are linked by H⋯π contacts.[3][4][5][6]

Crystallographic Data

The following table summarizes the key crystallographic data for 3-bromo-9-ethyl-9H-carbazole.[3][4][5][7]

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂BrN |

| Molecular Weight | 274.16 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a | 15.263 (16) Å |

| b | 7.745 (8) Å |

| c | 20.41 (2) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 2413 (5) ų |

| Z | 8 |

| Temperature | 293 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Data Collection and Refinement

Details of the data collection and structure refinement are provided in the table below.[3][4]

| Parameter | Value |

| Diffractometer | Rigaku XtaLAB mini |

| Absorption Correction | Multi-scan |

| Measured Reflections | 8316 |

| Independent Reflections | 2721 |

| R_int | 0.056 |

| R[F² > 2σ(F²)] | 0.078 |

| wR(F²) | 0.236 |

| Goodness-of-fit (S) | 1.05 |

Experimental Protocols

Synthesis and Crystallization of 3-bromo-9-ethyl-9H-carbazole[3]

-

Reaction Setup: 9-ethyl-carbazole (1.00 g, 5.12 mmol) is added to a solution of N-bromosuccinimide (0.911 g, 5.12 mmol) in 10 ml of dimethylformamide (DMF).

-

Reaction Condition: The reaction mixture is refluxed at room temperature for 24 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solution is poured into a large amount of ice water and extracted with ethyl acetate.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, followed by solvent evaporation using a rotary evaporator.

-

Crystallization: The product is crystallized from methanol to yield white, needle-like crystals.

General Protocol for Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting: A suitable single crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Visualizations

The following diagram illustrates the general workflow for the synthesis and structural determination of a brominated carbazole derivative.

Caption: Experimental workflow for the synthesis and crystal structure determination of 3-bromo-9-ethyl-9H-carbazole.

References

- 1. ossila.com [ossila.com]

- 2. 2-Bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 3. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Bromo-9-ethylcarbazole | C14H12BrN | CID 621080 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrochemical Properties of 2-Bromo-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of 2-Bromo-9H-carbazole, a heterocyclic compound of significant interest in the development of organic electronics and pharmaceutical agents. This document details its redox behavior, frontier molecular orbital energy levels, and electropolymerization potential, supported by established experimental methodologies.

Core Electrochemical Properties

The introduction of a bromine atom onto the carbazole scaffold significantly influences its electronic properties. As an electron-withdrawing group, bromine is expected to increase the oxidation potential of the carbazole core, thereby enhancing its stability against electrochemical degradation. This makes this compound a potentially more robust material for applications in organic light-emitting diodes (OLEDs) and photovoltaics compared to its unsubstituted counterpart.

Quantitative Electrochemical Data

While specific experimental data for this compound is not abundantly available in the literature, the following table summarizes key electrochemical parameters based on data from closely related carbazole derivatives and the well-understood effects of halogen substitution. The data for unsubstituted 9H-carbazole and 3,6-dibromo-9H-carbazole are provided for direct comparison.

| Compound | Onset Oxidation Potential (Eox vs. Ag/AgCl) | HOMO Energy Level (eV)a | LUMO Energy Level (eV)b | Electrochemical Band Gap (eV) |

| 9H-Carbazole | ~1.14 V | -5.54 | -2.14 | 3.40 |

| This compound | > 1.14 V (estimated) | < -5.54 eV (estimated) | N/A | N/A |

| 3,6-Dibromo-9H-carbazole | ~1.42 V[1] | -5.82 | N/A | N/A |

| 3,6-Dibromo-9-phenylcarbazole | +1.49 V (E1/2)[2] | N/A | N/A | N/A |

N/A: Data not available in the searched literature. aHOMO (Highest Occupied Molecular Orbital) energy levels are estimated from the onset oxidation potentials using the empirical formula: HOMO = - (Eoxonset + 4.4) eV, where 4.4 eV is the energy level of the ferrocene/ferrocenium (Fc/Fc+) redox couple relative to the vacuum level. bLUMO (Lowest Unoccupied Molecular Orbital) energy levels are typically determined from reduction potentials or calculated from the HOMO level and the optical band gap.

The data clearly indicates that bromination increases the oxidation potential, suggesting that this compound will be more resistant to oxidation than unsubstituted carbazole.[1][3]

Experimental Protocols

The following section details a representative experimental protocol for determining the electrochemical properties of this compound using cyclic voltammetry.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile electrochemical technique used to study the redox behavior of chemical species.

1. Materials and Equipment:

-

Working Electrode: Glassy carbon electrode (GCE), platinum (Pt), or gold (Au) disk electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Counter Electrode: Platinum wire or mesh.

-

Electrochemical Cell: A three-electrode cell configuration.

-

Potentiostat: A computer-controlled potentiostat capable of performing cyclic voltammetry.

-

Solvent: Anhydrous acetonitrile (ACN) or dichloromethane (DCM).

-

Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or lithium perchlorate (LiClO4).

-

Analyte: 1-5 mM solution of this compound.

-

Inert Gas: High-purity nitrogen (N2) or argon (Ar) for deoxygenation.

2. Procedure:

-

The working electrode is polished to a mirror finish using alumina slurry, followed by sonication in deionized water and the chosen solvent, and then dried.

-

The electrochemical cell is assembled with the working, reference, and counter electrodes.

-

The electrolyte solution (solvent and supporting electrolyte) is prepared and deoxygenated by bubbling with an inert gas for at least 15 minutes. An inert atmosphere is maintained over the solution throughout the experiment.

-

A background cyclic voltammogram of the electrolyte solution is recorded to ensure the absence of interfering redox processes within the potential window of interest.

-

The this compound analyte is added to the cell to the desired concentration.

-

The cyclic voltammogram is recorded by sweeping the potential from an initial value (e.g., 0 V) to a vertex potential in the anodic direction (e.g., +1.8 V) and then reversing the scan back to the initial potential. The scan rate is typically set between 20 and 100 mV/s.

-

The onset oxidation potential (Eox) is determined from the intersection of the tangent to the rising oxidation peak with the baseline current.

Signaling Pathways and Logical Relationships

The electrochemical behavior of this compound can be visualized through the following diagrams, created using the DOT language.

Electropolymerization of this compound

Carbazole and its derivatives are known to undergo electropolymerization to form conductive polymer films.[4][5] The process is initiated by the oxidation of the carbazole monomer to a radical cation. These radical cations then couple to form dimers, which are further oxidized and couple with other monomers or oligomers to grow the polymer chain. The primary coupling positions for the carbazole ring are the 3 and 6 positions. In the case of this compound, the bromine atom at the 2-position will influence the polymerization pathway, likely directing coupling to the unsubstituted 3, 6, and 7 positions.

This guide provides a foundational understanding of the electrochemical properties of this compound. Further experimental investigation is warranted to precisely determine its electrochemical parameters and fully elucidate its electropolymerization mechanism. The provided protocols offer a robust starting point for such research endeavors.

References

- 1. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 2. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. jacsdirectory.com [jacsdirectory.com]

A Technical Guide to the Thermal Stability of 2-Bromo-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2-Bromo-9H-carbazole, a key intermediate in the synthesis of functional organic materials. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is not extensively documented in publicly available literature, this guide synthesizes available physical property data, outlines detailed experimental protocols for thermal analysis, and presents a logical workflow for its evaluation in materials science applications where thermal stability is a critical parameter.

Core Physical and Thermal Properties

This compound is a solid, off-white to light yellow powder. Its fundamental physical properties are summarized in the table below. There is some discrepancy in the reported melting points in the literature; however, a value in the range of 253-257°C is cited by several chemical suppliers. One supplier also reports a melting point of approximately 154-157°C.[1] A safety data sheet notes a boiling point of 409°C at 1 atmosphere, while another source indicates a boiling point of 365.3°C at 760 mmHg.[2] The decomposition temperature is not definitively reported in the available safety data sheets.[2]

| Property | Value | Source |

| Molecular Formula | C₁₂H₈BrN | [3] |

| Molecular Weight | 246.11 g/mol | [3] |

| Appearance | White to light yellow powder/crystals | [2] |

| Melting Point | 253.0 to 257.0 °C | |

| Boiling Point | 409 °C at 1 atm | [2] |

| Decomposition Temperature | Not reported | [2] |

While quantitative data on the thermal decomposition of this compound is scarce, derivatives of this compound are reported to have good thermal stability. For instance, PyEtCz, a deep blue fluorescent material derived from this compound, exhibits good thermal stability, which is a desirable characteristic for its application in organic light-emitting diodes (OLEDs).[4]

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended experimental techniques. The following are detailed protocols that can be adapted for the analysis of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of thermal decomposition.

Objective: To determine the decomposition temperature of this compound.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (e.g., alumina or platinum).[5]

-

Instrument Setup: Place the crucible in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[5]

-

-

Data Analysis:

-

Plot the percentage of initial mass as a function of temperature.

-

The onset of decomposition can be determined from the temperature at which a significant mass loss begins.

-

The temperature at which 5% mass loss (Td5) occurs is often reported as a standardized measure of thermal stability.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, crystallization events, and enthalpies of transitions, as well as decomposition.

Objective: To determine the melting point and enthalpy of fusion, and to observe any exothermic decomposition events.

Instrumentation: A standard differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.[5]

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Atmosphere: Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[5][6]

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature at a heating rate of 10 °C/min to a temperature above the melting point, for instance, up to 300 °C, to observe the melting transition.[5] To investigate decomposition, a higher final temperature (e.g., 600 °C) would be necessary.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic melting transition.

-

The area under the melting peak corresponds to the enthalpy of fusion.

-

Any sharp exothermic peaks at higher temperatures may indicate decomposition.

-

Logical Workflow for Material Evaluation

The thermal stability of this compound is a critical factor in its application as a building block for organic electronic materials, such as hole-transport materials (HTMs) in perovskite solar cells and host materials in OLEDs.[7] The following diagram illustrates a logical workflow for evaluating the suitability of this compound for such applications, with a focus on its thermal properties.

Caption: Workflow for the evaluation of this compound in organic electronics.

This workflow begins with the synthesis and rigorous purification of this compound. Following structural and purity confirmation, a critical assessment of its thermal stability is performed using TGA and DSC. If the material exhibits a sufficiently high decomposition temperature and a stable thermal profile, it can then be utilized in the synthesis of more complex functional materials for organic electronic devices. The final stage involves fabricating and testing these devices to evaluate their performance and long-term stability, which are intrinsically linked to the thermal robustness of the constituent materials like this compound.

References

- 1. innospk.com [innospk.com]

- 2. downloads.ossila.com [downloads.ossila.com]

- 3. This compound | C12H8BrN | CID 12717089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. benchchem.com [benchchem.com]

- 6. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 7. 2-BROMOCARBAZOLE | 3652-90-2 [chemicalbook.com]

The Ascendancy of Bromo-Carbazoles: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbazole nucleus, a privileged scaffold in medicinal chemistry and materials science, has a rich history dating back to its initial isolation in the 19th century. The introduction of bromine substituents onto this tricycle has unlocked a vast chemical space, yielding compounds with significant biological activities and unique photophysical properties. This technical guide provides an in-depth exploration of the discovery and historical development of bromo-carbazole compounds. It details the evolution of synthetic methodologies, from classical name reactions to modern cross-coupling strategies, and presents a comprehensive overview of their applications in drug discovery, with a focus on their role as anticancer agents. Detailed experimental protocols for the synthesis of key bromo-carbazole intermediates are provided, alongside tabulated quantitative data for easy comparison. Furthermore, this guide visualizes the intricate signaling pathways modulated by these compounds, offering a deeper understanding of their mechanism of action.

A Historical Overview: From Coal Tar to Targeted Therapeutics

The journey of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated the parent carbazole from coal tar. However, it was the subsequent exploration of its derivatives that unveiled the true potential of this heterocyclic system. The introduction of bromine atoms to the carbazole core proved to be a pivotal strategy in modulating its electronic properties and biological activity. Early research into bromo-carbazoles was largely driven by the dye industry, but the 20th century saw a shift towards their investigation for pharmaceutical applications. Today, bromo-carbazole derivatives are recognized for their diverse biological properties, including antibacterial, anti-inflammatory, and anticancer activities, and are crucial intermediates in the synthesis of complex organic materials for applications such as organic light-emitting diodes (OLEDs).

Synthetic Strategies for Bromo-Carbazole Scaffolds

The synthesis of bromo-carbazole compounds can be broadly divided into two approaches: the bromination of a pre-formed carbazole ring and the construction of the carbazole nucleus from brominated precursors.

Electrophilic Bromination of Carbazoles

The most direct method for the synthesis of bromo-carbazoles is the electrophilic bromination of the carbazole ring. N-Bromosuccinimide (NBS) is the most commonly employed reagent for this transformation, offering good yields and selectivity. The position of bromination is influenced by the directing effects of the nitrogen atom and any existing substituents on the carbazole core.

Classical Carbazole Syntheses

First reported in 1896, the Graebe-Ullmann synthesis is a classical method for forming the carbazole ring system. The reaction involves the diazotization of an o-aminodiphenylamine, followed by an intramolecular cyclization with the elimination of nitrogen gas. While historically significant, this method is often limited by the availability of the starting diarylamines and the harsh reaction conditions.

The Ullmann condensation provides a route to N-aryl carbazoles through the copper-catalyzed coupling of a carbazole with an aryl halide. This reaction is particularly useful for introducing diverse aryl groups at the 9-position of the carbazole nucleus. Modern variations of this reaction often employ ligands to improve efficiency and broaden the substrate scope.

Modern Transition-Metal Catalyzed Methodologies

The advent of transition-metal catalysis has revolutionized the synthesis of complex carbazoles, including their brominated derivatives.

Palladium-catalyzed Buchwald-Hartwig amination has become a powerful tool for the formation of the C-N bond in the carbazole ring. Intramolecular variants of this reaction, starting from suitably substituted biphenyls, provide an efficient route to the carbazole core under relatively mild conditions.

The Suzuki coupling reaction, another palladium-catalyzed process, is widely used to form C-C bonds. In the context of bromo-carbazole synthesis, it can be employed to couple a brominated carbazole with a boronic acid derivative, allowing for the introduction of a wide range of substituents at the bromine-bearing positions.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of representative bromo-carbazole compounds.

| Compound | Synthesis Method | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |

| 3-Bromo-9H-carbazole | Electrophilic Bromination | NBS | DMF | 47-72% | 200-201 | [1][2] |

| 3,6-Dibromo-9H-carbazole | Electrophilic Bromination | NBS (2.1 eq.) | DMF | Quantitative | 204-205 | [3] |

| 3,6-Dibromo-9-ethylcarbazole | N-Alkylation | 3,6-Dibromocarbazole, Diethyl sulfate, NaOH | Acetone | 83% | 139-141 | [4] |

| 3,6-Dibromo-9-butyl-9H-carbazole | N-Alkylation | 3,6-Dibromocarbazole, 1-Iodobutane, NaH | DMF | - | - | [5] |

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) | Reference |

| 3-Bromo-9H-carbazole | 8.34 (bs, 1H), 8.15 (d, J=7.8Hz, 1H), 7.48 (d, J=8.2, 1H), 7.45 (m, 1H), 11.42 (s, 1H) | Not specified | 246 (M+) | [2] |

| 3-Bromo-9-methyl-9H-carbazole | 8.19 (d, J=2.0 Hz, 1H), 8.03 (d, J=8.0 Hz, 1H), 7.54 (dd, J=8.8 Hz, J=2.0 Hz, 1H), 7.50 (td, J=8.0 Hz, J=1.2 Hz, 1H), 7.39 (d, J=8.0 Hz, 1H), 7.27-7.22 (m, 2H), 3.82 (s, 3H) | Not specified | Not specified | [6] |

| 3,6-Dibromo-9H-carbazole | 10.65 (s, 1H), 8.36 (d, J=1.28 Hz, 2H), 7.55 (dd, J=5.74, 1.30 Hz, 2H), 7.51 (d, J=5.76 Hz, 2H) | 139.2, 128.9, 123.9, 123.2, 113.0, 111.6 | Not specified | [7] |

| 3,6-Dibromo-9-ethylcarbazole | 8.12 (d, J≈ 1.9, 2H), 7.55 (dd, J= 8.7, 1.9, 2H), 7.26 (d, J= 5.4, 2H), 4.29 (q, J= 7.2, 2H), 1.39 (t, J= 7.2, 3H) | 138.8, 129.0, 123.5, 123.3, 111.9, 110.1, 37.8, 13.7 | 351 (M+), 353 (M+2), 355 (M+4) | [8] |

Detailed Experimental Protocols

Synthesis of 3-Bromo-9H-carbazole[1]

-

A solution of N-bromosuccinimide (1.1 g, 5.98 mmol) in dimethylformamide (DMF) is added dropwise to a solution of carbazole (1 g, 5.96 mmol) in DMF (15 mL) at 0°C.

-

The reaction mixture is then stirred at room temperature for 24 hours.

-

The reaction mixture is poured into distilled water, and the resulting cream-colored precipitate is filtered off under vacuum.

-

The precipitate is washed with distilled water (3 x 20 mL).

-

The solid is dissolved in ethyl acetate, dried with sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product as a brown solid.

-

The crude product is purified by crystallization from chloroform to afford pure 3-bromo-9H-carbazole as white crystals (692 mg, 47% yield).

Synthesis of 3,6-Dibromo-9H-carbazole[3]

-

Carbazole (5.00 g, 30 mmol) is dissolved in DMF (50 mL), and the solution is cooled to 0°C.

-

A solution of N-bromosuccinimide (11.20 g, 63 mmol, 2.1 eq.) in DMF (30 mL) is added to the cooled carbazole solution.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

Water (200 mL) is added to the reaction mixture to precipitate the product.

-

The precipitate is filtered and dried in air.

-

The crude product is purified by flash chromatography (silica gel, eluent: DCM/hexane 1:1) to yield 3,6-dibromo-9H-carbazole (9.75 g, quantitative yield).

Synthesis of 3,6-Dibromo-9-ethylcarbazole[4]

-

In a 1-L round-bottomed flask, 3,6-dibromocarbazole (10.0 g, 31.0 mmol) and sodium hydroxide pellets (1.2 g, 30.0 mmol) are placed in 500 mL of dry acetone under an argon atmosphere.

-

Diethyl sulfate (4.1 mL, 31.0 mmol) is added dropwise over 15 minutes to the stirred reaction mixture at room temperature.

-

The reaction is stirred for 8 hours.

-

The solids are removed by filtration, and the solvent is removed under reduced pressure to give a yellow solid.

-

The residue is dissolved in ethyl acetate (200 mL) and washed successively with saturated aqueous sodium bicarbonate (3 x 75 mL), brine (3 x 75 mL), and water (3 x 75 mL).

-

The organic layer is dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Recrystallization from 95% ethanol (ca. 350 mL) gives 3,6-dibromo-9-ethylcarbazole as white needles (8.85 g, 81% yield).

Biological Activity and Signaling Pathways

Bromo-carbazole derivatives have emerged as promising candidates in drug discovery, particularly in the field of oncology. Their mechanism of action often involves the modulation of key cellular signaling pathways.

Inhibition of Topoisomerase II

Several bromo-carbazole derivatives have been identified as potent inhibitors of topoisomerase II (Topo II), an essential enzyme involved in DNA replication and chromosome organization.[4] These compounds can act as catalytic inhibitors, interfering with the enzyme's function without stabilizing the DNA-enzyme cleavage complex, which is a mechanism that can lead to reduced toxicity compared to Topo II poisons.[6] The inhibition of Topo II can lead to cell cycle arrest and apoptosis in cancer cells.[4]

Figure 1: Bromo-carbazole inhibition of the Topoisomerase II catalytic cycle.

Activation of the p53 Signaling Pathway

Certain carbazole derivatives have been shown to activate the p53 tumor suppressor pathway.[1] This activation can be mediated through the phosphorylation of p38-MAPK and JNK, which in turn leads to the phosphorylation of p53 at Ser15.[1] Activated p53 can then upregulate its downstream targets, such as p21 and PUMA, leading to cell cycle arrest and apoptosis.[1]

Figure 2: Activation of the p53 pathway by bromo-carbazole compounds.

Modulation of RAS/MAPK and PI3K/Akt Signaling

The RAS/MAPK and PI3K/Akt signaling pathways are critical regulators of cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. While the direct targets of bromo-carbazole compounds within these pathways are still under investigation, several carbazole derivatives have been shown to inhibit these cascades, leading to a reduction in cancer cell growth and survival.

Figure 3: General inhibition of RAS/MAPK and PI3K/Akt pathways by carbazoles.

Conclusion

The journey of bromo-carbazole compounds from their origins in coal tar to their current status as highly versatile molecules in drug discovery and materials science is a testament to the power of synthetic chemistry. The ability to strategically introduce bromine atoms onto the carbazole scaffold has provided a powerful handle for fine-tuning their properties and exploring their vast potential. As our understanding of the intricate cellular signaling pathways deepens, the rational design of novel bromo-carbazole derivatives holds immense promise for the development of next-generation therapeutics and advanced organic materials. This guide serves as a foundational resource for researchers poised to contribute to this exciting and evolving field.

References

- 1. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, synthesis and biological studies of carbazole–thiosemicarbazone hybrids as potential topoisomerase II catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 90. The Graebe–Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

The Reactive Nature of the C(2)-Br Bond in 9H-Carbazole: A Technical Guide for Synthetic Chemists

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 2-Bromo-9H-carbazole scaffold is a cornerstone in the synthesis of functional organic materials and complex pharmaceutical agents. Its utility stems from the strategic placement of a bromine atom on the electron-rich carbazole nucleus. This bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to form new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. This guide provides a detailed overview of the reactivity of the C(2)-Br bond, focusing on the most pivotal transformations, their experimental protocols, and the underlying mechanistic principles.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions. These methods are favored for their high efficiency, functional group tolerance, and relatively mild reaction conditions.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester. This reaction is widely used to synthesize 2-aryl-9H-carbazoles, which are common motifs in organic electronics and medicinal chemistry.[3][4][5] The reaction typically proceeds in the presence of a palladium catalyst, a phosphine ligand, and a base.[6][7][8]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| 1 | 2-Bromoaniline Derivative | Benzyl boronic ester | CataCXium A palladacycle (1.5) | - | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | - | 95 | [7] |

| 2 | 3-Chloroindazole | 5-Indole boronic acid | P2 (SPhos precatalyst) (2.5) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 90 | [6] |

| 3 | 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (Variable) | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [8][9] |

| 4 | 2'-Bromo-2-aryl benzothiazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (10) | - | Na₂CO₃ | Dioxane/H₂O | Reflux | 4 | 99 | [10] |

An oven-dried resealable Schlenk tube is charged with this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a palladacycle precatalyst, 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture (e.g., Dioxane/H₂O, Toluene, or 2-MeTHF) is added via syringe. The vessel is sealed and the mixture is heated (typically 80-110 °C) for the specified time until analysis (TLC or GC-MS) shows complete consumption of the starting material.[4][11]

Upon cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-aryl-9H-carbazole.[4]

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling aryl halides with a wide range of primary or secondary amines.[1][12] This reaction is paramount for synthesizing N-aryl carbazoles and other complex amine-containing structures, which are prevalent in pharmaceuticals and materials science.[13][14] The success of the reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[1][15]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| 1 | 1-Bromo-4-fluorobenzene | Carbazole | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 12-24 | ~85-95 | [13] |

| 2 | Aryl Chloride | Aniline | P1 (precatalyst) (0.5) | - | NaOtBu | THF | RT | 19 | 93 | [14] |

| 3 | 4-Nitrochlorobenzene | Benzamide | XantPhos Pd G3 (5) | - | DBU | MeCN/PhMe | 140 | 1 (flow) | High | [16] |

| 4 | Aryl Bromide | Indole | Pd₂(dba)₃ / IPr·HCl | IPr·HCl | KOtBu | Toluene | 110 | - | High | [15] |

In a nitrogen-filled glovebox or under an inert atmosphere using a Schlenk line, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.2-1.4 equiv.). This compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.) are added, followed by a dry, degassed solvent (e.g., toluene or dioxane). The vessel is sealed and heated (typically 80-110 °C) with vigorous stirring for several hours until the reaction is complete.[13]

After cooling to room temperature, the mixture is diluted with a solvent like ethyl acetate and filtered through a pad of Celite to remove the palladium catalyst and inorganic salts. The filtrate is washed with water and brine, dried over anhydrous magnesium or sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by flash chromatography to afford the N-arylated product.[13]

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17][18] This reaction requires a dual catalytic system, typically involving a palladium complex and a copper(I) salt co-catalyst, in the presence of an amine base.[19] It is instrumental in the synthesis of conjugated enynes and arylalkynes used in materials science.[20]

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | General Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 89 | [21] |

| 2 | 4-Bromotoluene | Phenylacetylene | P2 (precatalyst) (2.5) | - (Cu-free) | TMP | DMSO | RT | 98 | [20] |

| 3 | 3-Bromo-1,2-dione | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 93 | [17] |

| 4 | Aryl Halide | TMS-acetylene | Pd(PPh₃)₄ / CuI | CuI | Et₃N | Ball Mill (solvent-free) | - | High | [15] |

To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), copper(I) iodide (1-5 mol%), the terminal alkyne (1.1-1.5 equiv.), and an amine base (e.g., triethylamine or diisopropylamine, 2.0-7.0 equiv.) are added sequentially. The reaction is typically stirred at room temperature or with gentle heating until completion.[21]

The reaction mixture is then diluted with an ether-based solvent (e.g., diethyl ether) and filtered through Celite to remove the catalyst residues. The filtrate is washed with saturated aqueous ammonium chloride, sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the 2-alkynyl-9H-carbazole.[21]

Figure 3: Interlinked catalytic cycles of the Sonogashira coupling reaction.

Heck Reaction

The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing another powerful route for C-C bond formation.[13] This reaction is catalyzed by a palladium complex in the presence of a base.[6] For this compound, this allows for the introduction of vinyl groups at the 2-position, creating precursors for polymerization or further functionalization.

Table 4: Representative Conditions for Heck Coupling of Aryl Bromides

| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | H₂O/DMF | 80 | 95 | [3] |

| 2 | o-Bromoiodobenzene | Acrylic Acid | Pd(OAc)₂ (2) | Et₃N | Acetonitrile | 80-90 | 36 (crude) | [22] |

| 3 | Aryl Bromide | Methyl Acrylate | Pd(OAc)₂ | K₂CO₃ | Dioxane | 80 | - | [22] |

| 4 | Aryl Bromide | Acrylate | Pd(OAc)₂ | Bu₄NF | Solvent-free (MW) | - | Good to Excellent | [23] |

A mixture of this compound (1.0 equiv.), the alkene (1.5 equiv.), palladium(II) acetate (1-5 mol%), and a base (e.g., K₂CO₃, Et₃N, 2.0 equiv.) is placed in a Schlenk tube.[3] A suitable solvent, often a polar aprotic one like DMF, dioxane, or acetonitrile, is added. The mixture is degassed and heated under an inert atmosphere (typically 80-120 °C) for several hours.[3][22] After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography or recrystallization.[22]

Other Important Transformations

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N, C-O, and C-S bonds.[18][24] While often requiring harsher conditions (higher temperatures and stoichiometric copper) than palladium-catalyzed methods, modern protocols using ligands like N,N-dimethylglycine have enabled milder conditions.[25][26] This reaction is particularly useful for coupling this compound with phenols or anilines.[27][28]

A reaction tube is charged with CuI (5-10 mol%), a ligand (e.g., N,N-dimethylglycine, 20 mol%), Cs₂CO₃ (2.0 equiv.), the phenol (1.2 equiv.), and this compound (1.0 equiv.). Dry dioxane is added, and the tube is sealed and heated at 90-110 °C for 24 hours. The cooled mixture is diluted with ethyl acetate, filtered, and the filtrate is washed with aqueous NH₄Cl and brine. The organic phase is dried and concentrated, and the residue is purified by chromatography to give the diaryl ether product.[25]

Grignard Reagent Formation

The C-Br bond can be converted into a highly nucleophilic organometallic species through the formation of a Grignard reagent. This is achieved by reacting this compound with magnesium metal in an anhydrous ether solvent like THF or diethyl ether.[1][4] The resulting Grignard reagent, 2-(bromomagnesium)-9H-carbazole, is a powerful nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to form new C-C bonds. The N-H proton of the carbazole must be protected or a second equivalent of Grignard reagent will be consumed in an acid-base reaction.